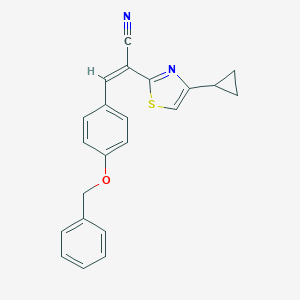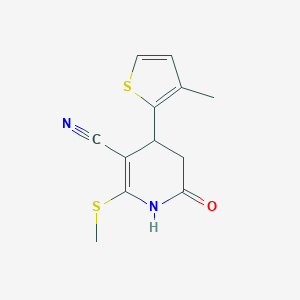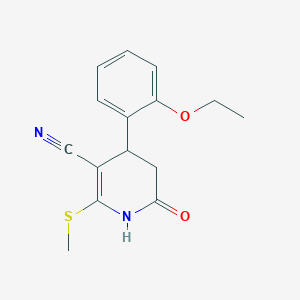
N-(3-cyano-1-cyclohexyl-4,5-diphenylpyrrol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-1-cyclohexyl-4,5-diphenylpyrrol-2-yl)acetamide is a complex organic compound with a unique structure that includes a pyrrole ring substituted with cyano, cyclohexyl, and diphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-1-cyclohexyl-4,5-diphenylpyrrol-2-yl)acetamide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst . This reaction forms the pyrrole derivative, which is then further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-cyano-1-cyclohexyl-4,5-diphenylpyrrol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-(3-cyano-1-cyclohexyl-4,5-diphenylpyrrol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(3-cyano-1-cyclohexyl-4,5-diphenylpyrrol-2-yl)acetamide involves its interaction with molecular targets in biological systems. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding to enzymes or receptors. The exact pathways and molecular targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-cyano-1-cyclohexyl-4,5-diphenyl-1H-pyrrol-2-yl)-2-(4-methylphenoxy)acetamide
- N-(3-cyano-1-cyclohexyl-4,5-diphenyl-1H-pyrrol-2-yl)-2-(1-naphthyloxy)acetamide
Uniqueness
N-(3-cyano-1-cyclohexyl-4,5-diphenylpyrrol-2-yl)acetamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
325822-13-7 |
|---|---|
Fórmula molecular |
C25H25N3O |
Peso molecular |
383.5g/mol |
Nombre IUPAC |
N-(3-cyano-1-cyclohexyl-4,5-diphenylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C25H25N3O/c1-18(29)27-25-22(17-26)23(19-11-5-2-6-12-19)24(20-13-7-3-8-14-20)28(25)21-15-9-4-10-16-21/h2-3,5-8,11-14,21H,4,9-10,15-16H2,1H3,(H,27,29) |
Clave InChI |
QKFRQNSVXQXLOV-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C(=C(N1C2CCCCC2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
SMILES canónico |
CC(=O)NC1=C(C(=C(N1C2CCCCC2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-Cyclohexylphenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)acrylonitrile](/img/structure/B376026.png)
![3-[4-(Benzyloxy)-3-methoxyphenyl]-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B376027.png)

![2-[4-(4-Cyclohexylphenyl)-1,3-thiazol-2-yl]-3-(3-phenoxyphenyl)acrylonitrile](/img/structure/B376032.png)

![Ethyl {[3-cyano-4-(2,5-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate](/img/structure/B376034.png)
![Ethyl {[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate](/img/structure/B376035.png)





![1,1-Dichloro-7b-ethoxy-2-phenyl-1,1a,2,7b-tetrahydrocyclopropa[c]chromene](/img/structure/B376043.png)
